PTP1B Inhibition: A Defined IC50 Value that Differentiates Methyl Pseudolarate B from the Non-Inhibitory Pseudolaric Acid B
Methyl pseudolarate B demonstrates a clear, quantifiable inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key target for insulin resistance and metabolic disorders, with an IC50 of 10.9 μM . In contrast, the parent compound, pseudolaric acid B (PAB), is not reported to possess significant PTP1B inhibitory activity, with its primary bioactivities centered on antifungal and cytotoxic effects [1]. This functional divergence highlights that the methyl ester group of methyl pseudolarate B is essential for PTP1B engagement, making it the required compound for studies in this pathway, unlike PAB.
| Evidence Dimension | Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) activity |
|---|---|
| Target Compound Data | IC50 = 10.9 μM |
| Comparator Or Baseline | Pseudolaric acid B: No significant PTP1B inhibition reported in primary literature |
| Quantified Difference | Target compound is a documented inhibitor with a defined IC50; comparator is not characterized for this activity. |
| Conditions | In vitro biochemical assay for PTP1B activity |
Why This Matters
For projects focused on PTP1B inhibition in metabolic or inflammatory diseases, this data provides the quantitative justification for selecting methyl pseudolarate B over its more commonly available parent compound.
- [1] Li E, Clark AM, Hufford CD. Antifungal evaluation of pseudolaric acid B, a major constituent of Pseudolarix kaempferi. J Nat Prod. 1995;58(1):57-67. doi: 10.1021/np50115a007. PMID: 7760078. View Source
